molecular formula C16H12N6O6S2 B025005 Acetic acid, (((2-amino-6-benzothiazolyl)sulfonyl)amino)oxo-, ((4-nitrophenyl)methylene)hydrazide CAS No. 108679-70-5

Acetic acid, (((2-amino-6-benzothiazolyl)sulfonyl)amino)oxo-, ((4-nitrophenyl)methylene)hydrazide

Cat. No. B025005
M. Wt: 448.4 g/mol
InChI Key: WVFMAZAKHGEFJO-QGMBQPNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid, (((2-amino-6-benzothiazolyl)sulfonyl)amino)oxo-, ((4-nitrophenyl)methylene)hydrazide, also known as ABTOH, is a chemical compound that has been studied extensively for its potential applications in the field of scientific research. ABTOH is a hydrazide derivative of sulfonylurea, and it has been shown to have a wide range of biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of Acetic acid, (((2-amino-6-benzothiazolyl)sulfonyl)amino)oxo-, ((4-nitrophenyl)methylene)hydrazide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell division and growth. This inhibition can lead to the death of cancer cells, making Acetic acid, (((2-amino-6-benzothiazolyl)sulfonyl)amino)oxo-, ((4-nitrophenyl)methylene)hydrazide a promising candidate for the development of new cancer treatments.

Biochemical And Physiological Effects

Acetic acid, (((2-amino-6-benzothiazolyl)sulfonyl)amino)oxo-, ((4-nitrophenyl)methylene)hydrazide has a number of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes, as well as the ability to induce apoptosis, or programmed cell death, in cancer cells. Acetic acid, (((2-amino-6-benzothiazolyl)sulfonyl)amino)oxo-, ((4-nitrophenyl)methylene)hydrazide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of Acetic acid, (((2-amino-6-benzothiazolyl)sulfonyl)amino)oxo-, ((4-nitrophenyl)methylene)hydrazide for use in lab experiments is its potent anti-cancer properties. However, there are also some limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are a number of potential future directions for research on Acetic acid, (((2-amino-6-benzothiazolyl)sulfonyl)amino)oxo-, ((4-nitrophenyl)methylene)hydrazide, including the development of new cancer treatments, the study of its anti-inflammatory properties, and the exploration of its potential as a treatment for other diseases. Additionally, further research is needed to fully understand the mechanism of action of Acetic acid, (((2-amino-6-benzothiazolyl)sulfonyl)amino)oxo-, ((4-nitrophenyl)methylene)hydrazide and to explore its potential limitations and side effects.

Synthesis Methods

Acetic acid, (((2-amino-6-benzothiazolyl)sulfonyl)amino)oxo-, ((4-nitrophenyl)methylene)hydrazide can be synthesized using a variety of methods, but one of the most common is through the reaction of 2-amino-6-benzothiazole sulfonamide with hydrazine hydrate, followed by the reaction of the resulting compound with 4-nitrobenzaldehyde. The final product is obtained through the process of recrystallization.

Scientific Research Applications

Acetic acid, (((2-amino-6-benzothiazolyl)sulfonyl)amino)oxo-, ((4-nitrophenyl)methylene)hydrazide has been the subject of numerous scientific studies, and it has been shown to have a variety of potential applications in the field of research. One of the most promising areas of research for Acetic acid, (((2-amino-6-benzothiazolyl)sulfonyl)amino)oxo-, ((4-nitrophenyl)methylene)hydrazide is in the development of new drugs for the treatment of cancer. Acetic acid, (((2-amino-6-benzothiazolyl)sulfonyl)amino)oxo-, ((4-nitrophenyl)methylene)hydrazide has been shown to have potent anti-cancer properties, and it has been studied for its ability to inhibit the growth of cancer cells.

properties

CAS RN

108679-70-5

Product Name

Acetic acid, (((2-amino-6-benzothiazolyl)sulfonyl)amino)oxo-, ((4-nitrophenyl)methylene)hydrazide

Molecular Formula

C16H12N6O6S2

Molecular Weight

448.4 g/mol

IUPAC Name

N'-[(2-amino-1,3-benzothiazol-6-yl)sulfonyl]-N-[(E)-(4-nitrophenyl)methylideneamino]oxamide

InChI

InChI=1S/C16H12N6O6S2/c17-16-19-12-6-5-11(7-13(12)29-16)30(27,28)21-15(24)14(23)20-18-8-9-1-3-10(4-2-9)22(25)26/h1-8H,(H2,17,19)(H,20,23)(H,21,24)/b18-8+

InChI Key

WVFMAZAKHGEFJO-QGMBQPNBSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C(=O)NS(=O)(=O)C2=CC3=C(C=C2)N=C(S3)N)[N+](=O)[O-]

SMILES

C1=CC(=CC=C1C=NNC(=O)C(=O)NS(=O)(=O)C2=CC3=C(C=C2)N=C(S3)N)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C(=O)NS(=O)(=O)C2=CC3=C(C=C2)N=C(S3)N)[N+](=O)[O-]

synonyms

Acetic acid, (((2-amino-6-benzothiazolyl)sulfonyl)amino)oxo-, ((4-nitr ophenyl)methylene)hydrazide

Origin of Product

United States

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